4-Cfmsa
Overview
Description
Furosemide is a sulfamoylanthranilic acid derivative, also known as frusemide, and potent loop diuretic. Furosemide is widely used to treat hypertension and edema. This agent is highly bound to albumin and is largely excreted unchanged in the urine.
Furosemide, also known as frusemide or lasix, belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. Furosemide is a drug which is used for the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, including the nephrotic syndrome. also for the treatment of hypertension alone or in combination with other antihypertensive agents. Furosemide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Furosemide has been found in human kidney tissue. Furosemide can be converted into furosemide through its interaction with the enzyme solute carrier family 22 member 6. In humans, furosemide is involved in the furosemide action pathway.
Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992)
Scientific Research Applications
Application in Micromixers
The study by Adeosun and Lawal (2010) focused on the mixing performance in a proposed multilaminated/elongational flow micromixer (MEFM-4) and a standard T-junction micromixer (TjM), highlighting the importance of effective mixing in microfluidic devices. This research is relevant to the field of microreaction engineering and demonstrates the application of 4-Cfmsa in improving mixing performance in micromixers (Adeosun & Lawal, 2010).
Role in Atmospheric Methane Analysis
Braß and Röckmann (2010) described a continuous-flow isotope ratio mass spectrometry (CF-IRMS) technique for high-precision measurements of atmospheric methane. This technique, utilizing physical processes and avoiding chemical agents, can be linked to the use of this compound in environmental research, particularly in the analysis of air samples with varying methane concentrations (Braß & Röckmann, 2010).
Advancements in Climate Change Research
The Modern-Era Retrospective Analysis for Research and Applications (MERRA) project, as discussed by Rienecker et al. (2011), aims to contextualize NASA’s Earth Observing System satellite observations and improve the hydrologic cycle representation in reanalyses. The application of this compound in this context could be inferred in terms of enhancing the accuracy and efficacy of such large-scale climate analyses (Rienecker et al., 2011).
Improvements in CF4 Adsorption Technologies
Yuan et al. (2018) investigated CF4 adsorption using microporous carbon materials, crucial for capturing global-warming compounds. The study, focusing on adsorbents developed from petroleum coke, could potentially incorporate this compound in enhancing adsorption technology for environmental protection (Yuan, Choi, Jang, & Lee, 2018).
Application in Ventilation and Indoor Air Science
Li and Nielsen (2011) explored the role of computational fluid dynamics (CFD) in ventilation research, emphasizing the need for accurate simulation tools for complex air distribution systems. The involvement of this compound could be in enhancing these simulation tools for more efficient studies in indoor air quality and ventilation systems (Li & Nielsen, 2011).
Enhancing High Dynamic Range Imaging
Lai, Ménard, and Cuillandre (2003) discussed the upgrade of the CFHT adaptive optics system for high dynamic range imaging, which is relevant in astrophysical research. The application of this compound in this context could be in the enhancement of imaging technologies in telescopes (Lai, Ménard, & Cuillandre, 2003).
Properties
CAS No. |
106391-48-4 |
---|---|
Molecular Formula |
C12H10ClN2O5S C12H11ClN2O5S |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;furan-2-ylmethanamine |
InChI |
InChI=1S/C12H11ClN2O5S.C5H7NO/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;6-4-5-2-1-3-7-5/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);1-3H,4,6H2 |
InChI Key |
ZZUFCTLCJUWOSV-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Canonical SMILES |
C1=COC(=C1)CN.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Color/Form |
Crystals from aqueous ethanol White to off-white crystalline powder Fine, white to slightly yellow, crystalline powde |
melting_point |
403 °F (decomposes) (NTP, 1992) 220 206 °C 295°C |
54-31-9 | |
physical_description |
Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992) Solid |
Pictograms |
Health Hazard |
Related CAS |
41733-55-5 (mono-hydrochloride salt) |
shelf_life |
Stable under recommended storage conditions. Commercially available 40-mg furosemide tablets have an expiration date of 5 years and the commercially available injection has an expiration date 42 months following the date of manufacture. The 20-mg tablets do not have a specific expiration dating period. |
solubility |
less than 1 mg/mL at 73° F (NTP, 1992) 73.1 mg/L (at 30 °C) 2.21e-04 M In water, 73.1 mg/L at 30 °C Slightly soluble in water Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol. Soluble in methanol, acetone, dilute NaOH Freely soluble in alkali hydroxide 0.0731 mg/mL at 30 °C >49.6 [ug/mL] |
Synonyms |
Errolon Frusemid Frusemide Furanthril Furantral Furosemide Furosemide Monohydrochloride Furosemide Monosodium Salt Fursemide Fusid Lasix |
vapor_pressure |
3.1X10-11 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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